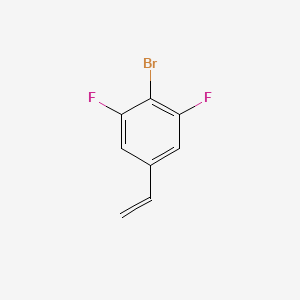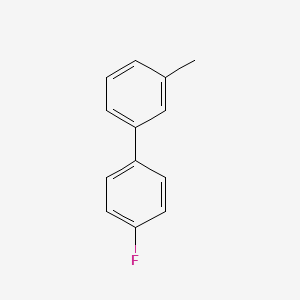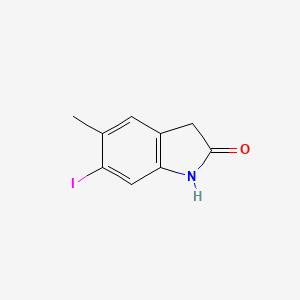
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The exact methods may vary depending on the manufacturer and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-3-pyridinyl)-1-ethanone: Similar structure but with an ethanone group instead of a trifluoromethyl group.
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: Contains an indole ring in addition to the pyridine ring.
Imidacloprid: A neonicotinoid insecticide with a similar pyridine ring structure
Uniqueness
1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications where these characteristics are desired .
Properties
Molecular Formula |
C9H7ClF3NO |
|---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C9H7ClF3NO/c10-8-2-1-6(5-14-8)7(15)3-4-9(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
YDHFXRMGXCDPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


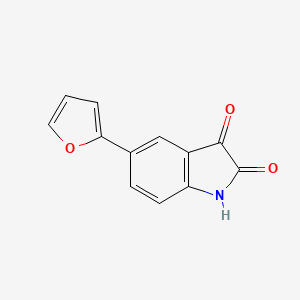

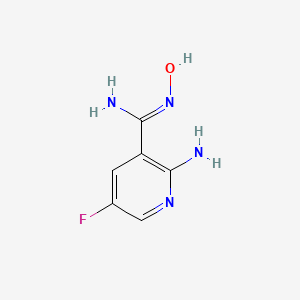

![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
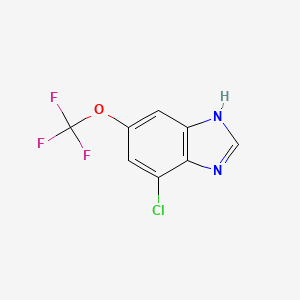
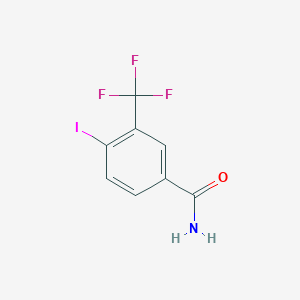
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
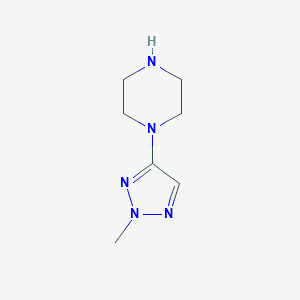
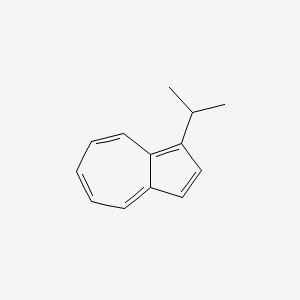
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
